Kinase Profiling: Comparative HPK1/FLT3 Inhibitory Activity of 8-Methyl vs. 8-Unsubstituted Pyrazolo[4,3-c]quinolines
In the patent family covering substituted 1H-pyrazolo[4,3-c]quinolines as HPK1/FLT3 inhibitors, the 8-methyl substituent is explicitly claimed as a preferred embodiment for maintaining FLT3 potency while reducing off-target kinase binding [1]. Although the exact IC50 of compound 901267-61-6 is not publicly disclosed, the patent's SAR tables indicate that 8-methyl-containing analogs consistently show 5- to 20-fold lower IC50 values against FLT3-ITD mutants compared to the corresponding 8-H analogs [2].
| Evidence Dimension | FLT3 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; inferred to be <100 nM based on patent SAR |
| Comparator Or Baseline | 8-H analog (unsubstituted at position 8): IC50 typically 500–2000 nM in the same patent series |
| Quantified Difference | Estimated 5- to 20-fold improvement (class-level inference from patent SAR tables) |
| Conditions | FLT3-ITD mutant kinase assay; recombinant enzyme; ATP at Km concentration |
Why This Matters
The 8-methyl group is a critical potency determinant for FLT3 inhibition, directly impacting the compound's suitability for AML target validation studies.
- [1] Substituted 1H-pyrazolo[4,3-c]quinolines, methods of preparation, and use thereof. US Patent Application 20250011319, 2025. View Source
- [2] Substituted 1H-pyrazolo[4,3-c]quinolines, methods of preparation, and use thereof. AU2022364646B2, 2024. View Source
